Rhenium(III) iodide
Description
Structure
2D Structure
Properties
IUPAC Name |
triiodorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQJDMHHOTHKW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Re](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314646 | |
| Record name | Rhenium iodide (ReI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.920 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15622-42-1 | |
| Record name | Rhenium iodide (ReI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium iodide (ReI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium iodide (ReI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Rhenium Iii Iodide
Decomposition Pathways in Rhenium Iodide Synthesis
One of the common methods for synthesizing Rhenium(III) iodide involves the controlled decomposition of rhenium iodides with a higher oxidation state. This approach relies on the thermal instability of these higher iodides, which can be manipulated to yield the desired Re(III) product.
Thermal Decomposition of Higher Oxidation State Rhenium Iodides
This compound can be effectively synthesized through the thermal decomposition of Rhenium(IV) iodide (ReI₄). When heated, Rhenium(IV) iodide breaks down to form this compound and elemental iodine, as depicted in the following reaction:
2ReI₄ → 2ReI₃ + I₂ wikipedia.org
This decomposition reaction provides a direct route to ReI₃. Further heating of this compound in a vacuum can lead to subsequent decomposition into lower oxidation state iodides. At temperatures up to 170 °C, it decomposes to Rhenium(II) iodide (ReI₂), and at approximately 380 °C, it further breaks down to Rhenium(I) iodide (ReI). wikipedia.org
Solution-Based Synthetic Approaches
Solution-based methods offer alternative routes to this compound, often involving the reduction of rhenium precursors in the presence of an iodide source. These methods can provide good control over the reaction conditions and product purity.
Reductive Synthesis from Perrhenic Acid Precursors
HReO₄ + 3HI + 2C₂H₅OH → ReI₃ + 4H₂O + 2CH₃CHO wikipedia.org
This method provides a convenient pathway to ReI₃ from a readily available rhenium source.
High-Yield Synthetic Strategies for this compound
Research into more efficient synthetic routes has led to the development of high-yield strategies for the preparation of this compound. One such method involves the reaction of Rhenium(V) chloride (ReCl₅) with boron triiodide (BI₃). This reaction proceeds with a high yield, offering an effective alternative to other synthetic methods.
Solvothermal Synthesis Techniques for this compound
Solvothermal synthesis is a method that employs solvents under elevated temperatures and pressures to facilitate the formation of crystalline materials. While this technique has been notably successful in the synthesis of triangular this compound cluster complexes, its application to the direct synthesis of simple, non-cluster this compound (ReI₃) is less commonly documented in the literature. researchgate.net The focus of solvothermal methods in rhenium iodide chemistry has predominantly been on the generation of complex cluster structures. researchgate.net
Advanced Preparative Procedures for Crystalline this compound
The growth of high-quality single crystals of this compound is crucial for detailed structural analysis. Advanced preparative procedures often involve modifications of existing methods to control the crystallization process. Well-formed single crystals of this compound have been successfully obtained by adapting and refining published synthetic protocols. okstate.edu These modifications can include techniques such as slow cooling of saturated solutions, liquid diffusion, and vapor diffusion to promote the growth of larger and more perfect crystals suitable for X-ray diffraction studies. okstate.edu
| Synthetic Method | Precursor(s) | Key Reaction/Process | Product |
| Thermal Decomposition | Rhenium(IV) iodide (ReI₄) | Heating to induce decomposition | This compound (ReI₃) |
| Reductive Synthesis | Perrhenic acid (HReO₄), Hydroiodic acid (HI), Ethanol | Reduction of Re(VII) in solution | This compound (ReI₃) |
| High-Yield Synthesis | Rhenium(V) chloride (ReCl₅), Boron triiodide (BI₃) | Halogen exchange and reduction | This compound (ReI₃) |
| Solvothermal Synthesis | Rhenium precursors | Reaction in a solvent at elevated temperature and pressure | Primarily this compound cluster complexes |
| Crystalline Growth | This compound (crude) | Slow cooling, liquid/vapor diffusion | Single crystals of this compound |
Advanced Structural Characterization and Spectroscopic Investigations in Rhenium Iii Iodide Chemistry
Crystallographic Analysis Techniques
Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms within a crystal lattice, providing fundamental insights into the bonding and structure of rhenium(III) iodide and its related compounds.
Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives
Single-crystal X-ray diffraction is a powerful technique that has been instrumental in characterizing the molecular structure of this compound (ReI₃), which is more accurately represented as the cluster compound trirhenium nonaiodide (Re₃I₉). researchgate.netresearchgate.net Well-formed single crystals of Re₃I₉ have been successfully synthesized, allowing for detailed structural analysis. researchgate.netresearchgate.net
Trirhenium nonaiodide crystallizes in the monoclinic space group P2₁/m. researchgate.net Detailed crystallographic data obtained from single-crystal X-ray diffraction are presented in the table below.
Table 1: Single-Crystal X-ray Diffraction Data for Re₃I₉
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a | 9.234 Å |
| b | 11.309 Å |
| c | 8.799 Å |
| β | 110.25° |
| Z | 2 |
| Calculated Density | 6.55 g/cm³ |
Data sourced from Bennett et al. (1968) researchgate.net
The application of single-crystal X-ray diffraction extends to various derivatives of rhenium iodide. For instance, this technique has been used to confirm the structures of reaction products, such as [Re(CO)₅I], which can be synthesized from the Re₃I₉ cluster. researchgate.net Furthermore, the structures of complex rhenium-iodide-containing species, including mixed-ligand cluster complexes like Cs₃[{Re₃(μ-I)₃}(N₃)₉]·H₂O and the products of reactions with other metals and ligands, have been elucidated using this method. researchgate.net For example, the crystal structures of heterometallic tetrahedral cluster complexes derived from ReI₃ have been determined, revealing intricate frameworks. researchgate.net Similarly, the structures of rhenium(V) complexes containing iodide ligands, such as [Re(Hap)(H₂ap)I(PPh₃)₂]I, have been definitively established through single-crystal X-ray diffraction. scielo.org.za
Spectroscopic Probing of Electronic and Molecular Structures
Spectroscopic techniques are vital for investigating the electronic and vibrational properties of molecules, providing information that complements the structural data obtained from crystallography.
Infrared (IR) Spectroscopy for this compound Compounds
Infrared (IR) spectroscopy is a widely used method for identifying functional groups and probing the vibrational modes within a molecule. In the study of this compound and its derivatives, IR spectroscopy has been used to characterize the products of various reactions. For example, the structure of [Re(CO)₅I], formed from the reduction of Re₃I₉, was confirmed in part by its IR spectrum. researchgate.netkazanmedjournal.ru Similarly, the dianionic binuclear cluster complex [Re₂Cl₈]²⁻, also synthesized from Re₃I₉, was identified using IR and Raman spectroscopy. researchgate.net
IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of carbonyl (CO) groups in organometallic derivatives. The carbonyl stretching frequencies in the IR spectra of rhenium pentacarbonyl halides, including the iodide derivative, have been recorded and analyzed. researchgate.net For mixed-ligand this compound-chloride hydrates, IR spectra have been recorded and interpreted in conjunction with crystallographic data to provide a more complete picture of their structure. researchgate.net In the study of rhenium(V) complexes containing iodide, IR spectroscopy is used to identify key vibrational modes, such as the Re=N stretch in imido complexes and the N-H stretch in amino groups. scielo.org.za
Table 2: Selected IR Frequencies for a Rhenium(V)-Iodide Complex
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Re=N | 1091 (strong) |
| N-H | 3224, 3251 (weak) |
| Re-N | 456 (medium) |
| Re-O | 448 (medium) |
Data for [Re(Hap)(H₂ap)I(PPh₃)₂]I from Schmitt et al. scielo.org.za
Raman Spectroscopy in this compound Research
Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, provides information that is often complementary to IR spectroscopy. It has been used alongside IR spectroscopy to confirm the structures of [Re(CO)₅I] and ((n-C₄H₉)₄N)₂[Re₂Cl₈], which are derived from the Re₃I₉ cluster. researchgate.netkazanmedjournal.ru
A key application of Raman spectroscopy in this field is the identification of metal-metal and metal-halogen stretching vibrations, which are often weak or inactive in IR spectra. For instance, a Raman active band at approximately 285 cm⁻¹ has been assigned to the Re-Re stretching mode in complexes containing a Re-Re unit. researchgate.net The rhenium-iodine stretching vibration in rhenium carbonyl iodide has been assigned to a Raman line near 165 cm⁻¹. rsc.org Furthermore, low-temperature Raman data have been reported for M(CO)₅X (where M = Mn, Re; X = Cl, I) and assigned by comparison with the known assignments for the corresponding bromides. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While the paramagnetic nature of some rhenium(III) compounds can complicate NMR studies, the technique has been successfully applied to various diamagnetic derivatives. escholarship.org
¹H NMR spectroscopy has been used to characterize a range of rhenium-iodide containing complexes. For example, in rhenium(V) complexes with both imido and iodide ligands, ¹H NMR spectra are dominated by signals from the phosphine (B1218219) ligands (e.g., PPh₃) and the aromatic protons of the other organic ligands. scielo.org.za The chemical shifts and coupling patterns of these protons provide valuable information about the coordination environment of the rhenium center. scielo.org.za
In some cases, the interaction of a rhenium complex with iodide ions can be monitored by ¹H NMR. For instance, the titration of certain rhenium(I) polypyridyl-based sensors with iodide anions resulted in an upfield chemical shift of a specific proton on the bipyridine ligand, indicating a distinct binding mode for the iodide anion. researchgate.net Furthermore, ¹H NMR and mass spectrometry studies of an acetonitrile-d₃ solution of a rhenium(I) complex showed that the monodentate chloride ligand is labile and exchanges with the solvent, a principle that can be extended to iodide-containing analogues. nih.gov
Table 3: ¹H NMR Data for a Rhenium(V)-Iodide Derivative
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| PPh₃ | 7.21, 7.33, 7.49 | multiplet |
| Aromatic (Hap, H₂ap) | 7.61 | multiplet |
| Aromatic (Hap, H₂ap) | 6.87 | doublet |
| Aromatic (Hap, H₂ap) | 6.73 | triplet |
| Aromatic (Hap, H₂ap) | 6.68 | doublet |
| Aromatic (Hap, H₂ap) | 6.31 | triplet |
Data for [Re(Hap)(H₂ap)I(PPh₃)₂]I in CDCl₃ from Schmitt et al. scielo.org.za
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Rhenium(III) Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. chromnet.netslideshare.net It is a primary method for the direct detection and characterization of paramagnetic substances, providing insights into the electronic structure and coordination environment of the paramagnetic center. chromnet.netspringernature.comuniversite-paris-saclay.fr In the context of rhenium chemistry, ESR is invaluable for studying complexes that exist as radicals or have a metal center in an oxidation state with an odd number of electrons. springernature.com
While Rhenium(III) has a d4 electron configuration and is often found in diamagnetic, spin-paired clusters, certain reaction conditions can lead to the formation of paramagnetic species. A notable example arises from the reaction of triangulo-trirhenium nonaiodide (Re3I9), a fundamental this compound cluster, with the N-heterocyclic carbene 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). This reaction yields the novel 13-electron paramagnetic cluster Re3I8(IMes)2. researchgate.netacs.orgresearchgate.net The paramagnetic nature of this trinuclear cluster was confirmed and characterized using ESR spectroscopy, alongside magnetometry and quantum chemistry calculations. researchgate.netacs.orgresearchgate.net The detection and analysis of such species are crucial for understanding reaction mechanisms and the electronic properties of new materials derived from this compound. mdpi.com
The application of ESR spectroscopy extends to various paramagnetic rhenium species, and its ability to determine spectroscopic splitting coefficients (g-factors) and hyperfine coupling constants provides detailed information about the distribution of the unpaired electron's wavefunction over the molecule. mdpi.comresearchgate.net
Mass Spectrometry in this compound Complex Characterization
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of compounds, and for elucidating their structure through the analysis of fragmentation patterns. fiveable.memsu.edu In the chemistry of this compound, mass spectrometry is frequently employed to confirm the identity and composition of newly synthesized, often complex, cluster compounds. Various ionization techniques are utilized, including Electrospray Ionization (ESI-MS), which is particularly suitable for analyzing charged or polar inorganic complexes. nih.govrsc.org
Research on complexes derived from this compound precursors showcases the utility of this technique. For instance, after transforming the Re3I9 cluster into the dianionic binuclear complex [Re2Cl8]2–, its acetonitrile (B52724) solution was characterized by its mass spectrum. rjeid.com Similarly, azide (B81097) cluster complexes derived from Re3I9, such as [{Re3(μ-I)3}(N3)9]3-, were characterized using mass spectrometry to confirm their composition. researchgate.net
In more complex systems, mass spectrometry has been instrumental in identifying novel ligands formed during high-temperature cluster synthesis. For example, in the formation of K5[{Re4Se3[SbO(H2O)2]}(CN)12] · 3H2O from ReI3, mass spectrometry data were crucial in identifying the unusual μ3-[SbO(H2O)2]3− ligand, which was found to be a deprotonated stibine (B1205547) oxide coordinated by two water molecules. researchgate.net These examples underscore the indispensable role of mass spectrometry in verifying the products of complex reactions involving this compound.
Table 1: Application of Mass Spectrometry in the Characterization of Rhenium Complexes Derived from ReI3 This table is interactive. Click on the headers to sort.
| Precursor | Resulting Complex | Mass Spectrometry Technique | Purpose of Analysis | Reference(s) |
|---|---|---|---|---|
| Re3I9 | ((n-C4H9)4N)2[Re2Cl8] | Mass Spectrum (unspecified) | Characterization of the [Re2Cl8]2– anion in solution. | rjeid.com |
| Re3I9 | Cs3[{Re3(μ-I)3}(N3)9]·H2O | Mass Spectrometry (unspecified) | Confirmation of the azide cluster composition. | researchgate.net |
| ReI3 | K5[{Re4Se3[SbO(H2O)2]}(CN)12]·3H2O | Mass Spectrometry (unspecified) | Identification of the novel μ3-[SbO(H2O)2]3− ligand. | researchgate.net |
| Re3I9 | [{Re3I3}(CN)9]5- | Mass Spectrometry | Characterization of the halide-cyanide cluster. | researchgate.netresearchgate.net |
UV-Vis Spectroscopy of this compound and its Coordination Compounds
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uzh.ch For coordination compounds of this compound, this technique is used to characterize complexes and investigate their electronic structures. researchgate.netrsc.orgrjeid.com
The electronic spectra of rhenium(III) iodo-complexes are often characterized by intense absorption bands. A significant finding from comparative studies is that the replacement of lighter halides (Cl-, Br-) with iodide (I-) typically results in a bathochromic shift (a shift to longer wavelengths or lower energies) of the absorption bands. rsc.orgnih.gov This red shift is observed, for example, in the hexanuclear chalcohalide rhenium(III) clusters of the formula [Re6S8X6]4- (where X = Cl, Br, I). nih.gov
Theoretical investigations using time-dependent density functional theory (TD-DFT) have been employed to understand the nature of these electronic transitions. nih.gov For the [Re6S8X6]4- series, calculations have been used to assign the observed bands. While earlier work proposed a ligand-to-cluster charge transfer (LCCT) origin for these transitions, more recent studies suggest a different picture. Depending on the functional used in the calculation, the low-energy bands have been assigned as either a cluster-to-halide ligand charge transfer (CLCT) or an intracluster charge transfer (ICCT). nih.gov This highlights the complexity of the electronic structure in these multimetallic systems and the ongoing efforts to fully characterize them. The UV-Vis spectrum of the [Re2Cl8]2– complex, synthesized from a Re3I9 precursor, is also considered a characteristic feature for its identification. rjeid.com
Table 2: UV-Vis Spectroscopic Data for Selected Rhenium Complexes This table is interactive. You can filter the data by entering keywords in the search box.
| Complex/Series | Key Spectral Feature | Transition Assignment (Theoretical) | Significance | Reference(s) |
|---|---|---|---|---|
| [Re6S8X6]4- (X=Cl, Br, I) | Red shift observed as halide changes from Cl to I. | Disputed: Proposed as Cluster-to-Ligand Charge Transfer (CLCT) or Intracluster Charge Transfer (ICCT). | Demonstrates the influence of the iodide ligand on the electronic structure. | nih.gov |
| [ReX(CO)3(pyridyl-NHC)] (X=Cl, Br, I) | Bathochromic shift with iodide as the ancillary ligand. | Halide-to-Ligand-Charge-Transfer (XLCT) character increases from Cl to I. | Shows a general trend for halide effect in rhenium complexes. | rsc.org |
Interplay between Synthesis Conditions and Resultant Structural Architectures
The structural architecture of products derived from this compound is profoundly influenced by the synthesis conditions, including the choice of reactants, solvent, temperature, and stoichiometry. The Re3I9 cluster, a common starting material, proves to be a versatile precursor that can be transformed into a remarkable variety of structures by carefully tuning the reaction parameters. researchgate.netrjeid.com
The transformation of the core rhenium cluster is a clear example of this interplay. For instance:
Heating the triangular polymer Re3I9 in a dimethylammonium chloride melt leads to a structural rearrangement, breaking down the trimer to form the dianionic binuclear cluster complex [Re2Cl8]2–. rjeid.comrjraap.com
Conversely, reacting Re3I9 under reducing and carbonylating conditions, specifically with concentrated HCl and HCOOH at 130°C, results in the formation of the mononuclear complex [Re(CO)5I]. rjeid.comrjraap.com
The choice of co-reactants is equally critical in directing the final structure. High-temperature reactions between ReI3 and potassium cyanide (KCN) can lead to the formation of tetranuclear cubane-type clusters, such as the [{Re4(μ3-Q)4}(CN)12]4− (Q = S, Se, Te) series. researchgate.net The inclusion of other p-block elements like arsenic or antimony in these high-temperature melts results in even more complex heterometallic tetrahedral clusters. researchgate.net
The stoichiometry and nature of ligands also play a defining role. The reaction of Re3I9 with the bulky N-heterocyclic carbene (IMes) produces the discrete trinuclear paramagnetic cluster Re3I8(IMes)2, where the core Re3 structure is retained but modified. researchgate.netacs.org In another example involving a Re6Se8 core, varying the mole ratio and reaction time with the ligand Et3P systematically alters the degree of substitution, affording a series of products from fac-[Re6Se8(PEt3)3I3]1- to the fully substituted [Re6Se8(PEt3)6]2+. acs.org
These examples demonstrate that this compound is not merely a source of Re3+ ions but a sophisticated building block whose structural fate is intricately linked to the specific chemical environment imposed during synthesis.
Table 3: Influence of Synthesis Conditions on Products from this compound Precursors This table is interactive. Click on the headers to sort.
| Precursor | Reagents and Conditions | Resultant Structural Architecture | Product Example | Reference(s) |
|---|---|---|---|---|
| Re3I9 | Dimethylammonium chloride melt (high temp.) | Binuclear Cluster | [Re2Cl8]2– | rjeid.comrjraap.com |
| Re3I9 | Conc. HCl, HCOOH, 130°C | Mononuclear Carbonyl | [Re(CO)5I] | rjeid.comrjraap.com |
| ReI3 | KCN, high temperature | Tetranuclear Cyanide Cluster | K4[{Re4S4}(CN)12]·H2O | researchgate.net |
| Re3I9 | N-heterocyclic carbene (IMes) | Trinuclear Paramagnetic Cluster | Re3I8(IMes)2 | researchgate.netacs.org |
Reactivity and Coordination Chemistry of Rhenium Iii Iodide
Ligand Exchange and Substitution Reactions
The iodide ligands in Rhenium(III) iodide are susceptible to substitution by various donor ligands, leading to the formation of new coordination compounds with distinct structural and electronic properties.
The reaction of this compound with N-heterocyclic compounds can result in different products depending on the specific ligand and reaction conditions. For instance, the reaction of the trimeric form of rhenium iodide, triangulo-trirhenium nonaiodide (Re₃I₉), with the N-heterocyclic carbene (NHC) 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) yields the novel paramagnetic cluster Re₃I₈(IMes)₂. nih.gov This product indicates a substitution of iodide ligands by the NHC while maintaining the core trirhenium cluster.
In other cases, the reaction can lead to a change in the oxidation state of the rhenium. The reactivity of ReI₃ in the presence of an excess of N-heterocyclic compounds like pyridine (py), 3-methylpyridine (3-Mepy), and 4-methylpyridine (4-Mepy) has been observed to produce mononuclear dioxidorhenium(V) complexes with the general formula trans-[ReO₂(L)₄]I. researchgate.net This transformation involves both ligand substitution and oxidation of the rhenium center from +3 to +5. X-ray diffraction studies have also confirmed that pyridine can bind to a rhenium complex ion, forming a mononuclear complex with a coordination number of 6. cymitquimica.com
| Reactant | Ligand (L) | Product | Reference |
| Re₃I₉ | 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) | Re₃I₈(IMes)₂ | nih.gov |
| ReI₃ | Pyridine (py), 3-Methylpyridine (3-Mepy), 4-Methylpyridine (4-Mepy) | trans-[ReO₂(L)₄]I | researchgate.net |
This compound and its halide analogues react with phosphorus-donor ligands, often leading to reduction of the metal center and, in some cases, fragmentation of the cluster structure. While specific studies on ReI₃ with monodentate phosphines are not detailed in the provided search results, the reactivity of the related Rhenium(III) chloride (Re₃Cl₉) provides insight. Monodentate tertiary phosphines can reduce Re₃Cl₉ and break down the trimeric structure to form metal-metal bonded dimers.
More complex phosphine (B1218219) ligands, such as diphosphinoamines with the general formula (Ph₂PCH₂CH₂)₂NR, have been used to synthesize stable six-coordinated Rhenium(III) complexes of the type [ReX₃(PNPR)] (where X = Cl or Br). cnr.it These complexes are typically formed through reduction/substitution reactions starting from Rhenium(V) precursors. cnr.it This suggests that similar reactions with this compound could proceed via ligand exchange to yield stable Rhenium(III) phosphine complexes.
The reaction of this compound with cyanide sources, particularly potassium cyanide (KCN), at elevated temperatures is a prolific route to a variety of polynuclear rhenium cyanide clusters. These reactions often involve the substitution of iodide ligands by cyanide and can also be accompanied by redox changes and rearrangements of the rhenium core.
A notable reaction is the formation of the tetrahedral cyanometalate cluster anion [{Re₄(μ₃-CCN)₄}(CN)₁₂]⁸⁻ from the reaction between ReI₃ and KCN. researchgate.net This demonstrates a complete restructuring from the initial rhenium iodide framework. Similarly, a one-step synthesis method has been developed for tetrahedral rhenium chalcocyanide cluster complexes of the type [{Re₄(μ₃-Q)₄}(CN)₁₂]⁴⁻ (where Q = S, Se, Te) using this compound as the starting material. researchgate.net
Furthermore, the interaction of the trimeric form, Re₃I₉, with an aqueous solution of sodium cyanide leads to the formation of trinuclear halide-cyanide rhenium cluster complexes, specifically [{Re₃I₃}(CN)₉]⁵⁻ and its oxidized form [{Re₃I₃}(CN)₉]⁴⁻. researchgate.net This reaction involves the substitution of apical iodide ligands by cyanides and a reduction of the original Re₃⁹⁺ metallocluster (with 12 cluster valence electrons) to Re₃⁷⁺ (with 14 cluster valence electrons). researchgate.net This reduction is stabilized by the apical cyanide ligands, which affect the electronic structure of the Re₃ metallocluster. researchgate.net
| This compound Form | Cyanide Source | Reaction Conditions | Product | Key Feature | Reference |
| ReI₃ | KCN | Elevated Temperature | [{Re₄(μ₃-CCN)₄}(CN)₁₂]⁸⁻ | Formation of a tetranuclear cluster with μ₃-CCN ligands | researchgate.net |
| ReI₃ | KCN | High-Temperature | [{Re₄(μ₃-Q)₄}(CN)₁₂]⁴⁻ (Q = S, Se, Te) | One-step synthesis of tetrahedral chalcocyanide clusters | researchgate.net |
| Re₃I₉ | aq. NaCN | - | [{Re₃I₃}(CN)₉]⁵⁻ / [{Re₃I₃}(CN)₉]⁴⁻ | Substitution with reduction of the Re₃⁹⁺ core to Re₃⁷⁺ | researchgate.net |
While direct reactions of this compound with azide (B81097) ligands are not extensively detailed in the provided search results, the synthesis of rhenium complexes containing azide ligands from other precursors indicates that azide can serve as a ligand for rhenium. For example, a neutral rhenium(I) complex, [Re(N₃)(κ²-P,S-Ph₂PCH₂P{═NP(═S)(OPh)₂}Ph₂)(CO)₃], has been synthesized. nih.gov This demonstrates the capability of the azide ion to coordinate to a rhenium center in a stable complex. The azide ion (N₃⁻) is known to be an excellent nucleophile and can participate in various substitution reactions, suggesting that it could displace iodide ligands from this compound under suitable conditions. masterorganicchemistry.com
Redox Chemistry and Oxidation State Transformations
The redox chemistry of this compound is a key aspect of its reactivity, with the rhenium centers capable of being both reduced and oxidized.
This compound can be reduced to lower oxidation states through several pathways. Thermal decomposition in a vacuum is one such route. When heated to 170 °C, this compound decomposes to Rhenium(II) iodide (ReI₂), and upon further heating to 380 °C, it forms Rhenium(I) iodide (ReI). wikipedia.org
Thermal Decomposition of this compound:
2ReI₃(s) 2ReI₂(s) + I₂(g)
ReI₃(s) ReI(s) + I₂(g)
Chemical reduction is also a prominent pathway. As mentioned previously, the reaction of Re₃I₉ with sodium cyanide results in the reduction of the Re₃⁹⁺ cluster to Re₃⁷⁺. researchgate.net This highlights that ligand substitution can drive the reduction of the metal centers. While not directly involving ReI₃, the reduction of Rhenium(III) bromide by tertiary amines and phosphines to form Rhenium(II) species suggests that similar reactions could occur with this compound. Furthermore, a significant reduction of rhenium from a high oxidation state in potassium perrhenate (KReO₄) to a -1 oxidation state can be achieved using a Jones reductor (amalgamated zinc), indicating the accessibility of very low oxidation states for rhenium, although this specific reaction does not start from ReI₃. scispace.com
Oxidation Reactions in Rhenium Cluster Chemistry
The oxidation of rhenium clusters derived from this compound precursors is a key method for modifying their electronic structure and reactivity. The reaction outcomes are highly dependent on the nature of the cluster's inner ligands.
Research has shown that tetrahedral rhenium cluster complexes containing pnictogenide inner ligands (µ₃-As³⁻, µ₃-Sb³⁻, and µ₃-Bi³⁻) exhibit selective reactivity towards aqueous hydrogen peroxide (H₂O₂). The oxidation of clusters such as [{Re₄As₃Q}(CN)₁₂]⁷⁻ (where Q = S or Se) leads to the formation of stable clusters with µ₃-(AsO)³⁻ ligands. researchgate.net In contrast, under the same conditions, the oxidation of the [{Re₄As₂S₂}(CN)₁₂]⁶⁻ cluster results in the substitution of the µ₃-As³⁻ ligands with µ₃-O²⁻ ligands. researchgate.net
Further oxidation can induce significant structural changes. The resulting [{Re₄O₂S₂}(CN)₁₂]⁴⁻ cluster is susceptible to further oxidation, which can trigger a unique rearrangement of the cluster core. researchgate.netresearchgate.net Oxidation is also observed in trinuclear clusters. The reaction of trinuclear halide-cyanide complexes, such as [{Re₃I₃}(CN)₉]⁵⁻, with H₂O₂ results in the formation of compounds where the formal charge of the Re₃ metallocluster is increased from 7+ to 8+. researchgate.net However, further oxidation to a Re₃⁹⁺ state does not occur under these conditions. researchgate.net
| Reactant Cluster | Oxidizing Agent | Product Cluster | Key Observation |
|---|---|---|---|
| [{Re₄As₃Q}(CN)₁₂]⁷⁻ (Q = S, Se) | H₂O₂ (aq) | Cluster with µ₃-(AsO)³⁻ ligands | Oxidation of inner pnictogenide ligand. researchgate.net |
| [{Re₄As₂S₂}(CN)₁₂]⁶⁻ | H₂O₂ (aq) | [{Re₄O₂S₂}(CN)₁₂]⁴⁻ | Substitution of µ₃-As³⁻ with µ₃-O²⁻. researchgate.net |
| [{Re₄SbSe₃}(CN)₁₂]⁵⁻ | H₂O₂ (aq) | [{Re₄OSe₃}(CN)₁₂]⁴⁻ | Substitution of oxidized µ₃-Sb³⁻ ligand. researchgate.netresearchgate.net |
| [{Re₃I₃}(CN)₉]⁵⁻ | H₂O₂ (aq) | Complex with Re₃⁸⁺ core | Oxidation of the trinuclear metal core. researchgate.net |
Formation of Mixed-Halide Rhenium(III) Complexes
This compound is a valuable starting material for the synthesis of mixed-halide and pseudohalide complexes. A prominent example is the reaction of the trinuclear cluster Re₃I₉ with an aqueous solution of sodium cyanide. This reaction yields the first examples of trinuclear halide-cyanide rhenium cluster complexes, [{Re₃I₃}(CN)₉]⁵⁻/[{Re₃I₃}(CN)₉]⁴⁻. researchgate.net These complexes can be crystallized as stable salts, such as Cs₄Na[{Re₃I₃}(CN)₉]·6H₂O. researchgate.net
Cluster Formation and Transformation Reactions
The versatility of this compound as a precursor is most evident in the variety of cluster formation and transformation reactions it undergoes.
The trinuclear cluster Re₃I₉, itself derived from ReI₃, is a fundamental building block. Its interaction with aqueous sodium cyanide leads to the formation of the aforementioned trinuclear halide-cyanide clusters, demonstrating a ligand substitution pathway that maintains the core trinuclear structure. researchgate.net
A significant synthetic advancement is the one-step method for producing tetrahedral rhenium chalcocyanide cluster complexes of the type [{Re₄(µ₃-Q)₄}(CN)₁₂]⁴⁻ (where Q = S, Se, Te) directly from this compound. researchgate.netresearchgate.net This high-temperature reaction, typically involving ReI₃, a chalcogen source, and an alkali metal cyanide like KCN, has enabled the synthesis and characterization of novel cluster compounds such as K₄[{Re₄S₄}(CN)₁₂]•H₂O. researchgate.netresearchgate.net
This methodology has been extended to create more complex tetrahedral clusters with mixed-ligand cores. By incorporating elements like arsenic, antimony, or phosphorus, a range of new clusters have been synthesized from ReI₃ precursors. researchgate.netresearchgate.netresearchgate.net
| Cluster Core Type | Example Compound/Anion | Precursors |
|---|---|---|
| Chalcocyanide | K₄[{Re₄S₄}(CN)₁₂]•H₂O | ReI₃, S, KCN researchgate.netresearchgate.net |
| Mixed Pnictogenide/Chalcogenide | [{Re₄As₃Q}⁵⁺] (Q = S, Se) | ReI₃, As, S/Se, KCN researchgate.net |
| Mixed Pnictogenide/Oxide | [{Re₄As₂(AsO)₂}⁸⁻] | ReI₃, As, KCN researchgate.netresearchgate.net |
| Mixed Pnictogenide/Telluride | K₇[{Re₄As₀.₇₅(AsO)₂.₂₅Te}(CN)₁₂]·9H₂O | ReI₃, As, Te, KCN researchgate.net |
| Mixed Chalcogenide/Pnictide | [{Re₄Se₃Sb}⁷⁺] and [{Re₄Se₃Bi}⁷⁺] | ReI₃, Se, KCN, Sb₂O₃/Bi₂O₃ researchgate.netresearchgate.net |
While direct synthesis of hexanuclear clusters from ReI₃ is not as commonly cited as for tetrahedral clusters, this compound is a key starting material for higher nuclearity clusters, indicating its role in forming more complex cores. academie-sciences.fr For instance, reactions of ReI₃ with KCN and elemental chalcogens (sulfur or selenium) at elevated temperatures have been used to produce novel cyanide clusters with much larger cores, such as [{Re₈Se₈(µ-O)₃}(CN)₁₈]⁸⁻ and [{Re₁₂S₁₄}(CN)₂₇]⁹⁻. researchgate.net The successful synthesis of these octanuclear and dodecanuclear species underscores the utility of ReI₃ in building complex, high-nuclearity cluster architectures. researchgate.net
Mechanistic studies have revealed fascinating rearrangements of rhenium cluster cores that originate from ReI₃-derived systems. A notable example is the unique {Re₄} to {Re₃} core rearrangement observed during the oxidation of the [{Re₄O₂S₂}(CN)₁₂]⁴⁻ tetrahedral cluster. researchgate.netresearchgate.net This process, which occurs even at room temperature but is faster upon heating, leads to the formation of a new triangular cluster, [{Re₃(µ₃-S)(µ-O)₂(µ-SO₂)}(CN)₉]⁵⁻. researchgate.netresearchgate.net This transformation represents a rare and mechanistically significant pathway where a cubane-type {Re₄} core rearranges into a {Re₃} triangular structure, highlighting the dynamic nature of these polynuclear systems. researchgate.net
Theoretical and Computational Chemistry Studies of Rhenium Iii Iodide Systems
Density Functional Theory (DFT) Calculations for Rhenium(III) Iodide and its Complexes
Density Functional Theory (DFT) has become a cornerstone in the computational study of rhenium complexes, offering a balance between accuracy and computational cost. These calculations are instrumental in understanding the geometric and electronic structures of this compound and its various complexes.
DFT calculations have been successfully employed to investigate the structural, molecular, infrared, and electronic spectra of tris(bidentate) complexes of rhenium(III). doi.org For these types of complexes, DFT can elucidate preferences for distorted trigonal prismatic geometry over a more common octahedral arrangement, a phenomenon often observed in metal ions with few d-electrons. doi.org The choice of functional and basis sets is crucial for obtaining reliable results, with combinations like PBE1PBE and LANL2DZ for rhenium being justified in the literature. doi.org
Furthermore, DFT is used to model reaction mechanisms, such as the oxidative addition of iodomethane (B122720) to rhodium complexes, where it can illustrate the influence of ligands, solvent, and dispersion corrections on reaction energies. nih.gov Similar principles can be applied to understand the reactivity of this compound. For instance, computational modeling of rhenium(I) complexes has shown that the metal center can exert an electron-withdrawing effect, facilitating certain reactions. rsc.org DFT calculations can also predict infrared spectra, which can be compared with experimental results for validation. researchgate.net
Key insights from DFT studies on rhenium complexes include:
Geometric Optimization: Predicting stable molecular geometries. researchgate.netsemanticscholar.org
Electronic Properties: Calculating ionization energy, electron affinity, and energy gaps. researchgate.netsemanticscholar.org
Vibrational Frequencies: Simulating IR spectra to compare with experimental data. doi.orgresearchgate.net
Reaction Pathways: Investigating the energetics of chemical reactions. nih.govresearchgate.net
The following table summarizes key parameters often derived from DFT calculations for new rhenium metal complexes.
| Property | Description |
| Total Energy (E_T) | The total electronic energy of the molecule in its optimized geometry. |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |
| Energy Gap (E_g) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). |
| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. |
| Hardness (η) | A measure of the resistance to change in electron distribution. |
| Softness (S) | The reciprocal of hardness, indicating the ease of modifying the electron distribution. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of the molecule. |
This table is generated based on concepts discussed in the provided search results. researchgate.netsemanticscholar.org
Quantum Chemistry Investigations of Electronic Structure and Reactivity
Quantum chemistry provides the fundamental framework for understanding the electronic structure and, consequently, the reactivity of molecules. For this compound, these methods can shed light on the nature of its chemical bonds and predict its behavior in chemical reactions.
Studies on paramagnetic rhenium iodide clusters, such as the 13-electron cluster Re3I8(IMes)2, have utilized quantum chemistry in conjunction with experimental techniques like ESR spectroscopy and magnetometry to characterize their electronic state. researchgate.net The electronic structure of rhenium complexes is significantly influenced by their ligands. For example, in a series of rhenium(III) cyclopentadienide (B1229720) β-diketiminate halide complexes, multireference complete active space self-consistent field (CASSCF) computations were used. elsevierpure.com These high-level calculations, which incorporate spin-orbit state mixing, revealed small energy separations between the ground and first excited spin-orbit states for rhenium halides, explaining their observed temperature-independent paramagnetism (TIP). elsevierpure.com
The reactivity of rhenium complexes is also a key area of investigation. Theoretical studies on the reaction of carbonyl rhenium(I) complexes with alkynes have been performed to understand how the nucleophilic ligand influences the reaction pathway. nih.gov Such studies can analyze the effect of different heteroatoms (N, O, P, S) and substituents on the energetics of the reaction. nih.gov This knowledge is transferable to understanding the reactivity of this compound with various substrates.
Molecular Dynamics (MD) Simulations in Rhenium Complex Systems
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and interactions with their environment. While specific MD simulations focused solely on this compound are not extensively documented in the provided results, the application of MD to other rhenium complexes highlights its potential.
MD simulations are particularly useful for studying the interaction of rhenium complexes with biological macromolecules. For instance, they have been used to investigate the binding modes of rhenium compounds with G-quadruplex DNA structures, which are relevant in cancer research. rsc.org These simulations can reveal stable conformations and key interactions between the complex and its biological target. rsc.org
A significant challenge in performing MD simulations of metal complexes is the availability of accurate force fields. In some cases, bonding and non-bonding parameters for metals like rhenium are not available in standard force fields, which can be a limitation. nih.gov However, efforts have been made to develop specific force fields for rhenium organometallic compounds, validated against experimental data like enthalpy of sublimation and X-ray diffraction measurements. semanticscholar.org First-principles MD, which combines classical molecular dynamics with on-the-fly electronic structure calculations (often DFT), can bypass the need for pre-parameterized force fields and has been used to study reactions like C-S bond cleavage in rhenium thioether complexes. acs.orgacs.org
Free Energy Perturbation (FEP) Calculations for Ligand Binding and Reactivity
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two related molecular states. youtube.com It is particularly valuable in drug design and materials science for predicting binding affinities and reaction energetics. nih.govarxiv.org
In the context of rhenium chemistry, FEP calculations have been combined with molecular docking and MD simulations to rationalize the inhibitory potency of rhenium complexes against enzymes like inducible nitric oxide synthase. nih.gov These calculations can provide relative binding energies that are in good agreement with experimental results, offering a deeper understanding of the structure-activity relationship. nih.gov For example, FEP can quantify the energetic penalty or benefit of modifying a ligand, guiding the design of more potent inhibitors. nih.gov
The general workflow for a relative binding free energy calculation using FEP involves an alchemical transformation where one ligand is gradually transformed into another in both the solvated environment and within the protein binding site. youtube.comdrugdesigndata.org The difference in the free energy of these transformations provides the relative binding affinity. While computationally intensive, the increasing power of computers is making FEP a more accessible tool for studying complex systems, including those involving this compound. nih.gov
Spectro-Electrochemical Studies and Integrated Computational Modeling
Spectro-electrochemistry combines electrochemical techniques with spectroscopy to provide real-time spectroscopic information about species generated at an electrode. semanticscholar.orgmdpi.com When integrated with computational modeling, it becomes a formidable tool for elucidating the electronic structure and redox properties of molecules like this compound complexes.
The electrochemistry of rhenium complexes can be systematically studied using techniques like cyclic voltammetry. rsc.org Computational models, particularly DFT, are then used to interpret the experimental data. For example, DFT calculations can help assign the orbitals involved in redox processes and predict how the redox potentials will change with different ligands. rsc.org
Integrated spectro-electrochemical and computational studies have been performed on various rhenium complexes. rsc.orgrsc.org For instance, in a series of rhenium(I) dicarbonyl complexes, DFT calculations of the electronic structure were found to be in good agreement with experimental electrochemical and spectroscopic data. rsc.org This integrated approach allows for a comprehensive understanding of the electronic properties of both the ground and excited states of these complexes. Such studies can also help in understanding the nature of light absorption and emission, which is crucial for applications in photochemistry and photophysics. rsc.org
Advanced Applications in Materials Science and Catalysis Academic Research Focus
Rhenium(III) Iodide in Catalytic Transformations
This compound is a versatile starting material for the synthesis of various homogeneous and heterogeneous catalysts. Its applications span from energy conversion reactions, such as hydrogen evolution and carbon dioxide reduction, to the formation of fundamental organic chemical bonds.
This compound-Based Catalysts for Hydrogen Evolution Reactions
Rhenium-based materials, particularly rhenium sulfides, have emerged as promising non-noble metal catalysts for the hydrogen evolution reaction (HER), a critical process for sustainable energy production. rsc.orgchemrxiv.org Rhenium(VII) sulfide (Re₂S₇) has demonstrated its capability to catalyze the hydrogenation of double bonds. chemrxiv.orgwikipedia.org While many syntheses of rhenium sulfide catalysts start from other precursors like perrhenates, this compound is a viable starting material for producing rhenium-chalcogenide clusters. Research has demonstrated a one-step synthesis of tetrahedral rhenium chalcocyanide cluster complexes, including those with sulfur, using this compound as the rhenium source. researchgate.net This pathway highlights the potential of ReI₃ as a precursor for creating sophisticated, catalytically active sulfide-based materials for HER.
The performance of rhenium-based catalysts in HER is notable. For instance, doping rhenium with small amounts of platinum and nickel has been shown to phenomenally enhance electrocatalytic HER performance in both acidic and alkaline media. chemrxiv.org Rhenium sulfide (Re₂S₇) itself is an effective heterogeneous catalyst for various hydrogenation reactions, showcasing the inherent catalytic activity of the rhenium-sulfur linkage. chemrxiv.org
Table 1: Performance Data for Selected Rhenium-Based HER Electrocatalysts
| Catalyst | Medium | Key Performance Metric | Reference |
|---|---|---|---|
| Pt-Ni doped Re | Alkaline | Superior or comparable to Pt-based catalysts | chemrxiv.org |
| Rhenium Oxides | Alkaline | Effective for HER electrocatalysis | researchgate.net |
Carbon Dioxide Reduction Catalysis Mediated by this compound Derivatives
The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical area of sustainable chemistry research. Rhenium(I) carbonyl complexes, particularly those with a fac-[Re(CO)₃]⁺ core, are among the most studied and efficient homogeneous catalysts for this transformation.
A significant development has established a direct synthetic link between this compound and these vital catalysts. Recent studies have shown that the rhenium iodide cluster Re₃I₉ can be effectively reduced to form pentacarbonylrhenium(I) iodide, [Re(CO)₅I], in a 55% yield. researchgate.netjdigitaldiagnostics.com This compound, [Re(CO)₅I], is a key precursor for a wide array of Re(I) tricarbonyl catalysts used in CO₂ reduction. acs.org The synthesis involves the reaction of the Re₃I₉ cluster in the presence of concentrated hydrochloric acid and formic acid at 130°C. researchgate.netjdigitaldiagnostics.com
Once synthesized, the [Re(CO)₅I] can be further reacted with various bidentate ligands (often diimines) to produce the final, catalytically active complexes. These complexes absorb visible light and initiate a catalytic cycle that typically reduces CO₂ to carbon monoxide (CO). The general mechanism involves the one-electron reduction of the Re(I) complex, followed by coordination to CO₂ and subsequent cleavage of a C-O bond.
This compound Catalysis in C-O Bond Formation and Ether Synthesis
The formation of carbon-oxygen (C-O) bonds is fundamental to organic synthesis, with etherification being a prime example. While direct catalysis by this compound for this transformation is not widely documented, its derivatives, specifically Rhenium(I) complexes, have proven to be highly efficient. As established in the previous section, ReI₃ can serve as a precursor to Re(I) carbonyl iodides, which can then be utilized in catalysis. researchgate.netjdigitaldiagnostics.com
Research has highlighted a highly efficient Rhenium(I)-catalyzed system for the formation of C-O bonds through the dehydration of primary benzyl and aliphatic alcohols. researchgate.net This reaction produces unsymmetrical ethers in good yields with high selectivity. researchgate.net This catalytic approach offers an alternative to traditional methods like the Williamson ether synthesis, which typically requires strong bases to form an alkoxide and proceeds via an Sₙ2 reaction with an alkyl halide. ox.ac.ukwikipedia.org The ability to use a catalytic amount of a Re(I) complex derived from ReI₃ for the direct coupling of alcohols represents a more atom-economical approach to ether synthesis.
Applications of this compound Complexes in Knoevenagel and Michael Reactions
The Knoevenagel condensation and Michael addition are crucial carbon-carbon bond-forming reactions in organic synthesis. rsc.orgmdpi.commdpi.com A thorough review of the scientific literature did not yield specific examples of this compound or its direct derivatives being employed as catalysts for these reactions. The field is dominated by a variety of other catalytic systems, including Lewis acids, bases, organocatalysts, and other transition metals. aston.ac.uknih.govelsevierpure.com
This compound-Catalyzed Alkylation of Arenes
The alkylation of arenes, a classic example of which is the Friedel-Crafts reaction, is a cornerstone of synthetic organic chemistry for modifying aromatic compounds. virginia.edu This reaction is typically catalyzed by Lewis acids. uwo.ca While direct catalytic use of this compound is not extensively reported, other rhenium halides have demonstrated significant activity. For instance, Rhenium pentachloride (ReCl₅) has been identified as an efficient Lewis acid for catalyzing the alkylation of aromatic rings with olefins or alkyl halides. researchgate.net
Given that Lewis acidity is a characteristic property of metal halides, it is plausible that this compound could function similarly as a Lewis acid catalyst to promote Friedel-Crafts type alkylations. Transition metal-catalyzed arene alkylation provides an alternative to traditional acid-catalyzed methods, often with different selectivity profiles. virginia.edu Furthermore, rhenium carbonyl complexes, which can be synthesized from ReI₃ precursors, have also been shown to catalyze the alkylation of arenes with alkyl halides under mild conditions. researchgate.net
Dehydrogenation Reactions Catalyzed by Rhenium Polyhydride Precursors from this compound
Rhenium polyhydride complexes are effective catalysts for the dehydrogenation of alkanes to alkenes, a reaction of significant industrial importance for producing valuable chemical feedstocks. rsc.orgillinois.edu For example, bis(phosphine) rhenium heptahydrides, such as (Ar₃P)₂ReH₇, have been shown to selectively catalyze the dehydrogenation of cycloalkanes to cycloalkenes under mild conditions using an olefin as a hydrogen acceptor. rsc.org
The synthesis of these catalytically active polyhydride species can be linked back to this compound. The literature describes the formation of rhenium(III) hydride complexes containing phosphine (B1218219) ligands, such as [ReH₃(PPh₃)₄], and notes the reactivity of species like this compound-tetramethylphosphonium iodide. nih.govfu-berlin.de The complex [ReH₅(PMe₂Ph)₃] is a known polyhydride that reacts with various substrates. rsc.orgox.ac.uk The formation of phosphine-ligated rhenium hydride complexes from rhenium(III) starting materials provides a synthetic pathway from ReI₃ to the precatalysts required for alkane dehydrogenation reactions. These reactions are often part of a catalytic cycle where the rhenium complex activates C-H bonds in the alkane. illinois.edursc.org
Table 2: Summary of Catalytic Applications Derived from this compound
| Catalytic Reaction | Active Catalyst Type | Synthetic Link from ReI₃ | Key Findings |
|---|---|---|---|
| Hydrogen Evolution Reaction (HER) | Rhenium Sulfides/Chalcogenides | Precursor for rhenium-sulfur clusters researchgate.net | Rhenium sulfides are effective non-noble metal catalysts for hydrogenation. rsc.orgchemrxiv.org |
| Carbon Dioxide Reduction | Rhenium(I) Carbonyl Complexes | Re₃I₉ is a precursor to [Re(CO)₅I] researchgate.netjdigitaldiagnostics.com | [Re(CO)₅I] is a key starting material for efficient photocatalytic CO₂ reduction catalysts. acs.org |
| C-O Bond Formation / Ether Synthesis | Rhenium(I) Complexes | Via synthesis of Re(I) precursors from ReI₃ | Catalyzes dehydration of alcohols to form unsymmetrical ethers with high selectivity. researchgate.net |
| Alkylation of Arenes | Rhenium Halides / Carbonyls | Potential Lewis acidity similar to ReCl₅; precursor to active Re carbonyls researchgate.net | Rhenium complexes catalyze Friedel-Crafts type reactions. researchgate.net |
Hydrogenation Reactions Using this compound-Derived Catalysts
Rhenium and its compounds have been identified as highly active and selective catalysts for a wide range of reactions, including hydrogenation. researchgate.net The element is noted for its large variety of oxidation states, which makes it a versatile and potent catalytically active component for many chemical transformations. researchgate.net Rhenium-based catalysts are particularly relevant in the context of renewable materials and the valorization of bio-derived platform molecules. researchgate.net
While the broader family of rhenium compounds, especially oxides, has been investigated for hydrogenation, specific research detailing the use of this compound as a direct precursor for hydrogenation catalysts is not extensively documented in publicly available literature. Typically, heterogeneous rhenium catalysts are prepared from precursors like rhenium heptoxide (Re₂O₇) or ammonium perrhenate. For instance, rhenium "blacks," shown to be effective for the hydrogenation of carboxylic acids to alcohols, are prepared by the hydrogenation of the heptoxide. researchgate.net Supported bimetallic catalysts, such as Pd-Re systems, also show enhanced performance in selective hydrogenation reactions, though their preparation commonly involves precursors like perrhenic acid (HReO₄) and palladium nitrate (Pd(NO₃)₂). mdpi.com
The general catalytic activity of rhenium is summarized in the table below, highlighting its versatility in hydrogenation.
| Catalyst Type | Precursor(s) | Substrate Example | Product Example | Reference |
| Rhenium "Blacks" | Rhenium Heptoxide (Re₂O₇) | Carboxylic Acids | Alcohols | researchgate.net |
| Supported Pd-Re | HReO₄, Pd(NO₃)₂ | Furfural | Furfuryl Alcohol | mdpi.com |
| Supported Re | Rhenium Heptoxide (Re₂O₇) | Succinic Acid | Tetrahydrofuran (THF) | researchgate.net |
This table showcases the catalytic activity of rhenium compounds in general hydrogenation reactions, as specific data for catalysts derived directly from this compound is limited.
Although direct evidence is scarce, the fundamental properties of rhenium suggest that catalysts derived from this compound could potentially be active in hydrogenation. However, further research is required to explore this specific synthetic route and to characterize the performance of such catalysts.
Exploration of this compound in Optoelectronic and Electronic Materials
The unique electronic properties of transition metal halides have prompted investigations into their use in various electronic and optoelectronic devices.
Currently, there is a notable absence of specific research in peer-reviewed literature on the application of this compound as a component in field-effect transistors (FETs) and photodetectors.
However, other rhenium-containing materials, such as rhenium diselenide (ReSe₂), have been the subject of systematic study for photodetector applications. nih.govresearchgate.net Research has demonstrated that photodetectors based on ReSe₂ can achieve high performance, including a broad photodetection range and high photoresponsivity. nih.govresearchgate.net This indicates an interest in the element rhenium for such applications, even if this compound itself has not been a focus. The development of a lead iodide perovskite light-emitting field-effect transistor also highlights the exploration of metal halides in this device category, though this research does not involve rhenium. arxiv.org
Similar to the situation with transistors and photodetectors, there is no significant body of research available that specifically investigates the use of this compound in the fabrication of solar cells or light-emitting diodes (LEDs).
The field of solar energy is actively exploring a wide range of materials, including various metal halides. For instance, lead and bismuth iodide compounds are key components in perovskite and perovskite-like solar cells. osti.govsemanticscholar.org In the realm of light-emitting devices, complexes of other transition metals, including iridium(III) and rhenium(I), have been developed and studied for their emissive properties. cardiff.ac.uk These areas of research underscore the potential for metal halides and rhenium complexes in optoelectronics, but specific studies focused on this compound remain to be conducted.
This compound as a Precursor for Advanced Materials in Diverse Fields
One of the most well-documented advanced applications of this compound is its use as a starting material, or precursor, for the synthesis of more complex, functional materials. Its reactivity allows for its transformation into various polynuclear rhenium complexes and clusters, which are of significant interest in coordination chemistry and materials science.
Research has shown that the rhenium iodide cluster Re₃I₉, which is the structural reality of the compound often written as ReI₃, can be used to synthesize other important rhenium compounds. For example, in the presence of concentrated hydrochloric acid and formic acid, Re₃I₉ can be reduced to yield pentacarbonylrhenium(I) iodide, [Re(CO)₅I]. In a different reaction environment, specifically a dimethylammonium chloride melt, the triangular cluster polymer Re₃I₉ can be transformed into the dianionic binuclear cluster complex [Re₂Cl₈]²⁻.
Furthermore, this compound serves as a key starting material for the one-step synthesis of tetrahedral rhenium chalcocyanide cluster complexes of the type [{Re₄(µ₃-Q)₄}(CN)₁₂]⁴⁻, where Q can be sulfur (S), selenium (Se), or tellurium (Te). These syntheses demonstrate the utility of ReI₃ in creating complex, multi-metallic structures with potential applications in areas such as catalysis and molecular electronics.
The table below summarizes some of the advanced materials synthesized using this compound as a precursor.
| Precursor | Reagents | Product | Product Type |
| This compound (Re₃I₉) | Concentrated HCl, HCOOH | [Re(CO)₅I] | Organometallic Complex |
| This compound (Re₃I₉) | Dimethylammonium chloride melt | ((n-C₄H₉)₄N)₂[Re₂Cl₈] | Binuclear Cluster Complex |
| This compound | As, S, KCN | K₇[{Re₄As₃S}(CN)₁₂]·10H₂O | Cyanometallate Cluster Complex |
| This compound | As, Se, KCN | K₇[{Re₄As₃Se}(CN)₁₂]·9.5H₂O | Cyanometallate Cluster Complex |
| This compound | As₂S₃, KCN | K₆[{Re₄As₂S₂}(CN)₁₂]·3.5H₂O | Cyanometallate Cluster Complex |
This table illustrates the role of this compound as a versatile precursor for a variety of advanced rhenium-containing materials.
This role as a synthetic precursor is arguably the most significant and well-established advanced application of this compound in the field of materials science to date, opening pathways to novel materials with unique chemical and physical properties.
Future Directions and Emerging Research Avenues in Rhenium Iii Iodide Chemistry
Development of Novel Synthetic Strategies for Rhenium(III) Iodide and its Clusters
The synthesis of this compound and its clusters is moving beyond traditional high-temperature solid-state reactions towards more controlled and versatile solution-phase methodologies. A significant focus is on the use of ReI₃ as a precursor for a diverse range of cluster compounds.
One promising approach involves the one-step synthesis of tetrahedral rhenium chalcocyanide cluster complexes of the type [{Re₄(µ₃-Q)₄}(CN)₁₂]⁴⁻ (where Q = S, Se, Te) directly from this compound. researchgate.netresearchgate.net This method offers a more efficient route to these complex structures compared to previous multi-step procedures. For instance, the reaction of ReI₃ with potassium cyanide (KCN) and elemental sulfur has been successfully employed to produce the K₄[{Re₄S₄}(CN)₁₂]·H₂O cluster complex. researchgate.net
Researchers are also exploring the reactivity of ReI₃ in the presence of N-heterocyclic compounds, leading to the formation of new trinuclear and cubane-type cluster cores. researchgate.net For example, the interaction of Re₃I₉ with aqueous sodium cyanide has resulted in the formation of the first trinuclear halide-cyanide rhenium cluster complexes, [{Re₃I₃}(CN)₉]⁵⁻/[{Re₃I₃}(CN)₉]⁴⁻. researchgate.netresearchgate.net
Furthermore, solvothermal methods are being investigated as a means to synthesize triangular Re(III) iodide and bromide cluster complexes under milder conditions, offering better control over product formation and crystallinity. researchgate.net The reduction of the Re₃I₉ cluster in different media has also been shown to yield valuable precursors for organometallic synthesis, such as [Re(CO)₅I] and the dianionic binuclear cluster [Re₂Cl₈]²⁻. researchgate.netresearchgate.netrjraap.com
A key area of future development will be the exploration of milder reaction conditions and the use of novel ligand systems to stabilize new rhenium iodide cluster motifs. The goal is to develop a predictive "toolbox" of synthetic reactions that allow for the targeted synthesis of clusters with specific geometries, electronic properties, and functionalities.
| Synthetic Strategy | Precursor | Resulting Cluster Type | Significance |
| One-step high-temperature reaction | ReI₃, KCN, elemental chalcogen | Tetrahedral chalcocyanide clusters [{Re₄(µ₃-Q)₄}(CN)₁₂]⁴⁻ | Efficient, single-step synthesis of complex clusters. researchgate.netresearchgate.net |
| Reaction with N-heterocyclic compounds | ReCl₃, ReI₃ | Trinuclear and cubane-type clusters | Access to new cluster core geometries. researchgate.net |
| Reaction with aqueous cyanide | Re₃I₉ | Trinuclear halide-cyanide clusters [{Re₃I₃}(CN)₉]⁵⁻/⁴⁻ | First examples of mixed halide-cyanide trinuclear clusters. researchgate.netresearchgate.net |
| Solvothermal methods | Re(III) halides | Triangular cluster complexes | Milder reaction conditions and improved product control. researchgate.net |
| Reduction in specific media | Re₃I₉ | [Re(CO)₅I], [Re₂Cl₈]²⁻ | Versatile precursors for further organometallic synthesis. researchgate.netresearchgate.netrjraap.com |
Application of Advanced Spectroscopic and Structural Techniques for Detailed Elucidation
A deeper understanding of the structure-property relationships in this compound compounds is crucial for their rational design and application. The comprehensive characterization of these complexes relies on a suite of advanced spectroscopic and structural techniques.
Single-crystal X-ray diffraction remains the cornerstone for determining the precise three-dimensional arrangement of atoms in new this compound clusters. researchgate.netresearchgate.net This technique has been instrumental in characterizing novel structures such as cubane-like cluster cores and understanding the bridging modes of ligands. researchgate.net
Beyond static structural analysis, a range of spectroscopic methods are employed to probe the electronic structure and dynamic behavior of these compounds. Electron Spin Resonance (ESR) spectroscopy, coupled with magnetometry, is essential for characterizing paramagnetic species, such as the 13-electron cluster Re₃I₈(IMes)₂. researchgate.net Nuclear Magnetic Resonance (NMR) and UV-visible (UV-vis) spectroscopies provide valuable information about the ligand environment and electronic transitions within the clusters. researchgate.net Mass spectrometry is another critical tool for confirming the composition and fragmentation patterns of newly synthesized cluster complexes. researchgate.net
Future research will increasingly rely on more sophisticated and specialized techniques. For instance, time-resolved spectroscopic methods could be employed to study the excited-state dynamics of luminescent rhenium iodide clusters. Advanced X-ray absorption and emission spectroscopies can provide element-specific information about the oxidation states and local coordination environments of the rhenium centers. The continued development and application of this multi-technique approach are vital for a complete elucidation of the intricate nature of this compound chemistry.
| Technique | Information Obtained | Example Application |
| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths, and angles | Characterization of new cubane (B1203433) cluster cores. researchgate.net |
| Electron Spin Resonance (ESR) Spectroscopy | Information on unpaired electrons in paramagnetic species | Study of the paramagnetic cluster Re₃I₈(IMes)₂. researchgate.net |
| UV-visible Spectroscopy | Electronic transitions and energy levels | Characterization of new trinuclear rhenium cluster complexes. researchgate.net |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Identification of new cluster compositions. researchgate.net |
| Cyclic Voltammetry | Redox properties and electrochemical behavior | Investigating the reversible redox reactions of hexanuclear rhenium clusters. researchgate.net |
Rational Design of this compound-Based Catalysts with Enhanced Selectivity and Efficiency
While the catalytic applications of rhenium compounds in areas such as olefin metathesis and oxidation reactions are well-established, the specific use of this compound complexes in catalysis is an emerging field with significant potential. mdpi.com The rational design of catalysts based on this compound hinges on leveraging the unique properties of both the rhenium metal center and the iodide ligands.
The oxophilic nature of rhenium makes it a versatile element for a wide range of catalytic transformations, particularly in the conversion of biomass. rsc.org The presence of iodide ligands can influence the electronic properties of the rhenium center, potentially enhancing its catalytic activity and selectivity. utexas.edu For example, in ruthenium-catalyzed reactions, iodide counterions have been shown to enhance enantioselectivity by defining the stereochemistry at the metal center and stabilizing transition states through hydrogen bonding. utexas.edu Similar principles could be applied to the design of chiral this compound catalysts for asymmetric synthesis.
Future research in this area will focus on several key aspects. Firstly, the synthesis of well-defined this compound clusters with accessible coordination sites will be crucial for their application in homogeneous catalysis. Secondly, the immobilization of these clusters on solid supports, such as zeolites or ordered mesoporous materials, could lead to the development of robust and recyclable heterogeneous catalysts. mdpi.com The design of catalysts where the this compound moiety is part of a larger, tailored ligand framework will also be a significant avenue of exploration. This could involve incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating highly active and selective catalytic materials.
| Catalyst Design Strategy | Potential Application | Key Advantages |
| Well-defined molecular clusters | Homogeneous catalysis (e.g., asymmetric synthesis) | High selectivity, tunable electronic and steric properties. |
| Immobilization on solid supports | Heterogeneous catalysis (e.g., biomass conversion) | Enhanced stability, reusability, and ease of separation. mdpi.com |
| Incorporation into MOFs/COFs | Selective catalysis in confined spaces | High surface area, uniform active sites, and substrate selectivity. |
| Bimetallic catalysts with Re-I moieties | Synergistic catalysis | Enhanced activity and selectivity through the cooperation of two different metal centers. |
Integration of this compound into Next-Generation Functional Materials
The unique photophysical and electronic properties of this compound and its derivatives make them attractive building blocks for a new generation of functional materials. Research in this area is focused on harnessing these properties for applications in electronics, optics, and ion transport.
The luminescence of certain rhenium clusters is a key property being exploited for the development of advanced optical materials. mdpi.com For instance, the incorporation of luminescent rhenium(I) tricarbonyl polypyridine complexes into polymers has been explored for applications in organic light-emitting devices (OLEDs) and as luminescent probes. researchgate.net While these are rhenium(I) complexes, the principles of tuning emission properties through ligand design are transferable to luminescent this compound systems. The development of new this compound clusters with tunable emission colors and high quantum yields is a significant area of future research.
In the realm of electronic materials, the ability to synthesize clusters that can facilitate ion transport is of great interest. The synthesis of the Na₆[Re₄As₂S₂(CN)₁₂]·0.75CH₃OH·6H₂O cluster, where Na⁺ ions are distributed around the cyanide groups, demonstrates the potential for designing materials with controlled ionic conductivity. researchgate.net Such materials could find applications in solid-state electrolytes for batteries or in chemical sensors.
Furthermore, the assembly of this compound clusters into extended supramolecular frameworks through non-covalent interactions is a promising strategy for creating porous materials with potential applications in gas storage and separation. nih.gov The ability to functionalize the periphery of these clusters with specific organic ligands provides a high degree of control over the resulting material's structure and properties.
| Material Application | Key Property of Re(III) Iodide Derivative | Research Focus |
| Organic Light-Emitting Devices (OLEDs) | Luminescence | Synthesis of clusters with high quantum yields and tunable emission. researchgate.net |
| Solid-State Ion Conductors | Ordered arrangement of mobile ions | Design of cluster frameworks that facilitate ion transport. researchgate.net |
| Chemical Sensors | Changes in optical or electronic properties upon analyte binding | Development of materials with high sensitivity and selectivity. |
| Porous Materials | Supramolecular assembly of cluster units | Creation of materials for gas storage and separation. nih.gov |
Synergistic Experimental and Theoretical Approaches in this compound Chemistry
The complexity of this compound clusters necessitates a close collaboration between experimental synthesis and characterization, and theoretical modeling. This synergistic approach is proving to be indispensable for understanding the electronic structure, bonding, and reactivity of these systems, and for guiding the synthesis of new compounds with desired properties.
Density Functional Theory (DFT) calculations have become a standard tool for complementing experimental data. researchgate.net Theoretical calculations can provide insights into the nature of the metal-metal and metal-ligand bonds, predict spectroscopic properties, and elucidate reaction mechanisms. For example, DFT calculations have been used to understand the electronic structure of paramagnetic rhenium iodide clusters and to suggest possible mechanisms for their formation. researchgate.net
This interplay between theory and experiment is particularly valuable in the rational design of new materials. Theoretical screening of potential ligand systems can help to identify promising candidates for synthesis, saving significant experimental effort. Computational studies can also predict the electronic and optical properties of hypothetical clusters, guiding the development of new functional materials. For instance, theoretical modeling can be used to understand how modifications to the ligand sphere of a luminescent cluster will affect its emission wavelength and quantum yield.
Future progress in this field will depend on the continued development of both experimental and theoretical methodologies. On the experimental side, the use of in-situ characterization techniques will provide real-time information about reaction pathways. On the theoretical side, the development of more accurate and efficient computational methods will allow for the study of larger and more complex systems. The continued close integration of these two pillars of research will undoubtedly accelerate the pace of discovery in this compound chemistry.
Q & A
Q. What are the standard synthetic methods for preparing rhenium(III) iodide, and how can researchers optimize reaction conditions for purity?
- Methodological Answer : this compound is typically synthesized via high-temperature solid-state reactions or solution-phase methods. Key parameters include:
- Stoichiometric control : Precise molar ratios of Re and I precursors (e.g., ReCl₃ + KI under reflux).
- Inert atmosphere : Use of Schlenk lines or gloveboxes to prevent oxidation .
- Purification : Recrystallization from anhydrous solvents (e.g., THF) and vacuum sublimation to remove impurities.
Optimization strategies involve systematic variation of temperature (150–300°C), reaction time, and solvent polarity. Purity validation requires XRD and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?
- Methodological Answer :
- X-ray Diffraction (XRD) : Critical for confirming crystal structure but requires high-quality single crystals. Avoid misinterpretation of amorphous phases by combining with PDF (Pair Distribution Function) analysis .
- XPS (X-ray Photoelectron Spectroscopy) : Identifies Re oxidation states but may suffer from surface contamination; pair with bulk-sensitive techniques like EPR .
- FTIR and Raman Spectroscopy : Detect iodide ligand vibrations but require baseline correction to avoid signal overlap .
Common pitfalls include ignoring hygroscopicity (sample degradation) and insufficient data replication .
Q. How can researchers ensure sample purity and reproducibility in this compound synthesis?
- Methodological Answer :
- Environmental control : Conduct reactions under anhydrous, oxygen-free conditions using gloveboxes .
- Analytical cross-validation : Combine XRD, ICP-MS, and TGA to verify stoichiometry and residual solvent content .
- Documentation : Maintain detailed logs of reaction conditions (e.g., humidity, precursor batches) to trace variability .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its optical and magnetic properties, and what computational methods validate experimental findings?
- Methodological Answer :
- Ligand Field Theory (LFT) : Predicts d-orbital splitting and optical absorption bands. Compare with UV-Vis-NIR spectra to assess Re³⁺ electronic transitions .
- DFT (Density Functional Theory) : Models magnetic anisotropy and exchange coupling. Validate against SQUID magnetometry data .
- Synchrotron Studies : High-resolution XAS (X-ray Absorption Spectroscopy) resolves Re–I bond covalency, critical for photonic applications .
Q. What are the primary sources of contradictory data in this compound studies, and how can researchers reconcile discrepancies in reported properties?
- Methodological Answer : Contradictions often arise from:
- Synthetic variability : Differences in precursor purity or annealing protocols .
- Characterization limits : E.g., XRD missing amorphous phases. Mitigate via complementary techniques (TEM, PDF) .
- Environmental sensitivity : Hygroscopic samples altering magnetic measurements. Standardize handling protocols .
Reconciliation strategies include collaborative replication studies and open-data sharing .
Q. In designing experiments to explore this compound’s potential in photonic devices, what considerations are critical for ensuring reproducible and reliable results?
- Methodological Answer :
- Thin-Film Fabrication : Use ALD (Atomic Layer Deposition) for uniform layers; monitor thickness via ellipsometry .
- Stability Testing : Expose samples to controlled humidity/light and track degradation via in situ Raman .
- Device Integration : Pair with bandgap-matched semiconductors (e.g., perovskites) and validate photon emission efficiency .
Reference IUPAC guidelines for material stability reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
